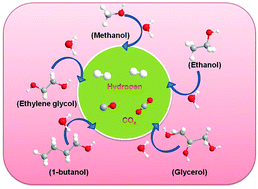Supported metal catalysts for alcohol/sugar alcohol steam reforming
Dalton Transactions Pub Date: 2014-03-24 DOI: 10.1039/C4DT00521J
Abstract
Despite extensive studies on hydrogen production via steam reforming of alcohols and sugar alcohols, catalysts typically suffer a variety of issues from poor hydrogen selectivity to rapid deactivation. Here, we summarize recent advances in fundamental understanding of functionality and structure of catalysts for alcohol/sugar alcohol steam reforming, and provide perspectives on further development required to design highly efficient steam reforming catalysts.

Recommended Literature
- [1] Quantification of schizophyllan directly from the fermented broth by ATR-FTIR and PLS regression†
- [2] Length-controlled synthesis and the photoluminescence of pre-perovskite PbTiO3 nanofibers
- [3] Hydrogen bonding and charge transport in a protic polymerized ionic liquid†
- [4] Accessing highly linear polyethylenes by 2-(1-aryliminoethyl)-7-arylimino-6,6-dimethylcyclopenta[b]pyridylchromium(iii) chlorides†
- [5] Synthesis and reactivity of coordinatively unsaturated halocarbonyl molybdenum PNP pincer complexes†
- [6] Small molecule activation by mixed methyl/methylidene rare earth metal complexes†
- [7] Chiral magnetic metal–organic frameworks of MnII with achiral tetrazolate-based ligands by spontaneous resolution†
- [8] Adducts formed by tetrahedral anions and protonated forms of 1,4,7-triazacyclononane: competition with chloride anions
- [9] Stereocontrolled syntheses of α-C-mannosyltryptophan and its analogues
- [10] Glossary of abbreviations










